molecular formula C21H30O3 B10820671 9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one

9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one

Cat. No.: B10820671
M. Wt: 330.5 g/mol
InChI Key: WELOOUDIAASGHM-UHFFFAOYSA-N
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Description

9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydroxymethyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the design of derivatives with specific biological activities.

Industry: In the industrial sector, the compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 9-But-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one shares similarities with other phenalenone derivatives, which also have a core phenalenone structure but differ in the substituents attached to it.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

9-but-2-en-2-yl-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELOOUDIAASGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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